Spiro[3.5]non-7-en-6-one
Overview
Description
Spiro[3.5]non-7-en-6-one is a chemical compound with the molecular weight of 136.19 . It is a liquid at room temperature and has a melting point of 118-119°C . Its unique structure enables it to be employed as a versatile building block in the synthesis of novel organic compounds, making it indispensable for drug discovery and material science.
Synthesis Analysis
The synthesis of spiro compounds like Spiro[3.5]non-7-en-6-one has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . The exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .Molecular Structure Analysis
In organic chemistry, spiro compounds are compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic (having just two rings), or have a bicyclic portion as part of the larger ring system, in either case with the two rings connected through the defining single common atom .Chemical Reactions Analysis
Spiro compounds in which two cyclic rings are fused at a common carbon atom are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . The reactions of indeno [1,2- b ]quinoxalinone as a key construction block for producing a variety of indeno [1,2- b ]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions have been summarized .Physical And Chemical Properties Analysis
Spiro[3.5]non-7-en-6-one is a liquid at room temperature with a melting point of 118-119°C . It has a molecular weight of 136.19 .Scientific Research Applications
Synthesis and Chemical Process Development
Spiro[3.5]non-7-en-6-one plays a crucial role in chemical synthesis. For instance, it is used in the two-step synthesis of spiro[3.5]nonane-6,8-dione, which is accomplished on a pilot plant scale. The process involves epoxidation mediated by sodium perborate, followed by a palladium-catalyzed rearrangement. This synthesis approach offers a safer alternative to conventional methods using hydrogen peroxide (Lehmann, Kuhn, & Krüger, 2003).
Biomedical Research
In the field of biomedical research, derivatives of Spiro[3.5]non-7-en-6-one show promising results. For instance, spiro[pyrrolidine-3, 3´-oxindole] motifs, derived from similar spiro compounds, have demonstrated significant inhibitory activity against MCF-7 breast cancer cells. This research highlights the potential of such compounds in developing anti-cancer therapies (Hati et al., 2016).
Material Science and Engineering
Spiro compounds, including variants of Spiro[3.5]non-7-en-6-one, find applications in material science as well. An example is their use in smart coatings for the early detection of aluminum corrosion. These coatings employ spiro compounds as "turn-on" fluorescence indicators, effectively signaling the onset of corrosion in aluminum structures (Augustyniak & Ming, 2011).
Advanced Drug Synthesis
In drug synthesis, spiro[3.5]non-7-en-6-one derivatives serve as key intermediates. The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, for instance, has been investigated for their anticancer properties against various human cancer cell lines. This research is significant in developing new therapeutic agents (Reddy et al., 2015).
Safety And Hazards
The safety information for Spiro[3.5]non-7-en-6-one indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
properties
IUPAC Name |
spiro[3.5]non-6-en-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-3-1-4-9(7-8)5-2-6-9/h1,3H,2,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMWURFLKPUABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC=CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450734 | |
Record name | Spiro[3.5]non-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.5]non-7-en-6-one | |
CAS RN |
221342-49-0 | |
Record name | Spiro[3.5]non-7-en-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221342-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.5]non-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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